N-(2,5-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxamide group and methoxy substitutions, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
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Formation of the Chromene Core: : The chromene core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid. This reaction forms 6-methyl-4-oxo-4H-chromene-2-carboxylic acid.
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Introduction of the Carboxamide Group: : The carboxylic acid group of the chromene derivative is then converted to an amide. This can be achieved by reacting the acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2,5-dimethoxyaniline to yield the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, would be necessary to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the chromene core or the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced chromene derivatives or amines.
Substitution: Halogenated or nitrated chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator. The methoxy and carboxamide groups may interact with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is not fully understood but may involve:
Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: May affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-4H-chromene-2-carboxamide: Lacks the methyl group at the 6-position.
6-methyl-4-oxo-4H-chromene-2-carboxamide: Lacks the methoxy groups on the phenyl ring.
2,5-dimethoxyphenyl-4H-chromene-2-carboxamide: Lacks the methyl group at the 6-position and the oxo group at the 4-position.
Uniqueness
N-(2,5-dimethoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its chromene core, methoxy substitutions, and carboxamide group. This combination may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H17NO5 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO5/c1-11-4-6-16-13(8-11)15(21)10-18(25-16)19(22)20-14-9-12(23-2)5-7-17(14)24-3/h4-10H,1-3H3,(H,20,22) |
InChI Key |
SUMLKRWMXQGIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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